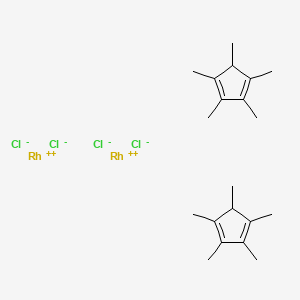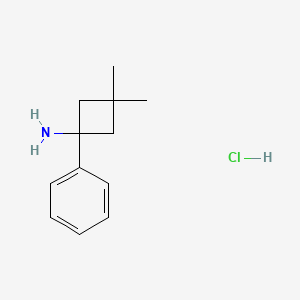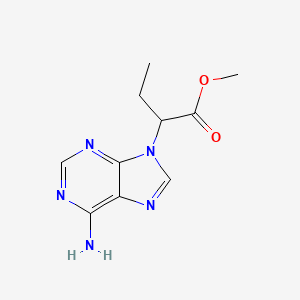![molecular formula C6H10F2S B15300999 [1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
[1-(Difluoromethyl)cyclobutyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Difluoromethyl)cyclobutyl]methanethiol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with a difluoromethyl group and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)cyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group and the methanethiol group onto a cyclobutyl ring. One common synthetic route includes the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.
Addition of Methanethiol Group: The methanethiol group can be added using thiolation reactions with appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Difluoromethyl)cyclobutyl]methanethiol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1-(Difluoromethyl)cyclobutyl]methanethiol: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
[1-(Difluoromethyl)cyclobutyl]methanethiol: can be compared with similar compounds such as:
[1-(Trifluoromethyl)cyclobutyl]methanethiol: Similar structure but with a trifluoromethyl group.
[1-(Chloromethyl)cyclobutyl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.
[1-(Methyl)cyclobutyl]methanethiol: Lacks the fluorine atoms, having only a methyl group.
The uniqueness of This compound lies in its difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H10F2S |
|---|---|
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
[1-(difluoromethyl)cyclobutyl]methanethiol |
InChI |
InChI=1S/C6H10F2S/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 |
Clé InChI |
DAEMWYLMJYTHHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CS)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)


![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)





